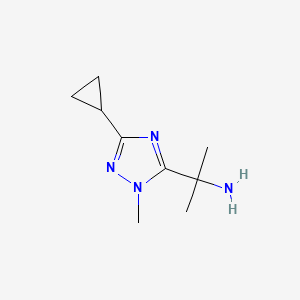

2-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

Beschreibung

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine is a triazole-based compound featuring a cyclopropyl substituent at the triazole ring's 3-position, a methyl group at the 1-position, and a branched propan-2-amine chain. This structure confers unique physicochemical properties, including moderate lipophilicity and stereoelectronic effects due to the cyclopropyl group.

Eigenschaften

Molekularformel |

C9H16N4 |

|---|---|

Molekulargewicht |

180.25 g/mol |

IUPAC-Name |

2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)propan-2-amine |

InChI |

InChI=1S/C9H16N4/c1-9(2,10)8-11-7(6-4-5-6)12-13(8)3/h6H,4-5,10H2,1-3H3 |

InChI-Schlüssel |

SCSXRJGQMKLQMK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=NC(=NN1C)C2CC2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One-Pot Synthesis via Acylation and Heterocyclization (Method A)

A highly efficient and reproducible method for synthesizing triazole derivatives structurally related to the target compound involves a one-pot process starting from appropriate hydrazides and acyl chlorides:

-

- The starting hydrazide is reacted with cyclopropane carbonyl chloride in acetic acid, in the presence of sodium acetate, to yield an intermediate hydrazide (A) quantitatively.

-

- Without isolating the intermediate, the reaction mixture undergoes heterocyclization to form the triazole ring system.

Table 1. Key Reaction Parameters for One-Pot Synthesis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acylation | Cyclopropane carbonyl chloride, AcOH, NaOAc | Hydrazide intermediate (A) |

| Heterocyclization | Heat, no isolation | Triazolo[c]quinazoline (C) |

| Ring Opening | MeOH:H2O (5:1), mineral acid, solvent removal | Target triazole compound (98% yield) |

This method's advantages include operational simplicity, high yield, and avoidance of isolating unstable intermediates. It also allows in situ preparation of acyl chlorides when commercial reagents are unavailable.

Alternative Synthesis Starting from 2-Aminobenzonitrile (Method B)

Another synthetic route involves:

- Formation of N’-(2-cyanophenyl)-N,N-dimethylformimidamides by reacting 2-aminobenzonitrile with DMF or DMA.

- Heterocyclization with hydrazides of carboxylic acids in acetic acid to form the triazolo[c]quinazoline cycle.

- Subsequent ring opening as in Method A to yield the target triazole compound.

This method is useful for synthesizing a range of substituted triazoles and has been applied to derivatives like 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine with high efficiency.

Structural Characterization and Confirmation

- The synthesized compound exhibits a non-coplanar triazole and phenyl moiety due to intramolecular hydrogen bonding and steric effects.

- X-ray crystallography confirms the molecular geometry and hydrogen bonding pattern, critical for understanding reactivity and biological activity.

- Spectroscopic techniques such as ^1H and ^13C NMR , elemental analysis , and LC-MS are employed to verify purity and structure.

Other Synthetic Considerations

- The Dimroth rearrangement and acid-catalyzed hydrolysis are key mechanistic steps facilitating ring transformations during the synthesis.

- The introduction of the cyclopropyl group at the 3-position of the triazole ring is crucial for biological activity and is achieved via specific acylation reagents.

- Modifications of substituents on the triazole ring or the amine side chain can be performed to optimize activity, though these require tailored synthetic routes.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The tertiary amine group participates in nucleophilic substitution reactions, particularly with alkyl halides or electrophilic agents. For example:

-

Reaction with methyl iodide under basic conditions (KOH/EtOH) produces quaternary ammonium salts.

-

Substitution with benzyl chloride yields N-benzylated derivatives, which are intermediates for further functionalization.

Key Conditions :

| Reactant | Base/Solvent | Temperature | Product |

|---|---|---|---|

| CH₃I | KOH, ethanol | 50–60°C | Quaternary ammonium salt |

| C₆H₅CH₂Cl | Et₃N, DCM | RT | N-Benzylated derivative |

Acylation Reactions

The amine undergoes acylation with acyl chlorides or anhydrides:

-

Acetylation with acetyl chloride forms the corresponding acetamide derivative.

-

Reaction with benzoyl chloride produces a bulkier aryl amide, demonstrating steric effects due to the cyclopropyl group.

Mechanistic Notes :

-

Acylation occurs via a two-step process: initial proton abstraction by a base (e.g., Et₃N), followed by nucleophilic attack on the acyl electrophile.

-

Yields depend on steric hindrance from the triazole and cyclopropyl groups.

Condensation Reactions

The amine group condenses with carbonyl compounds to form Schiff bases:

-

Reaction with benzaldehyde in ethanol yields an imine derivative (R₂C=N–).

-

Ketones like acetone require acid catalysis (e.g., HCl) for efficient condensation.

Typical Conditions :

| Carbonyl Compound | Catalyst | Solvent | Reaction Time |

|---|---|---|---|

| C₆H₅CHO | None | Ethanol | 4–6 hours |

| (CH₃)₂CO | HCl (trace) | Toluene | 12 hours |

Triazole Ring Modifications

The 1,2,4-triazole core undergoes electrophilic substitution and rearrangement:

-

Dimroth Rearrangement : Under acidic aqueous conditions, the triazole ring isomerizes, altering nitrogen atom positions (observed in related triazole derivatives) .

-

Electrophilic Substitution : Nitration or sulfonation occurs at the C-3 position of the triazole ring when treated with HNO₃/H₂SO₄ or SO₃, respectively .

Structural Confirmation :

For analogous compounds, LC-MS and ¹H NMR data confirm rearrangement products (e.g., m/z = 201 [M+1] for 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline) .

Cyclopropyl Ring Reactivity

The cyclopropyl group may undergo ring-opening under radical or acidic conditions, though direct experimental data for this specific compound is limited. Theoretical studies suggest:

-

Acid-catalyzed ring-opening could yield linear alkenes via protonation and bond cleavage.

-

Radical initiators (e.g., AIBN) might induce addition reactions across the strained cyclopropane ring.

Coordination Chemistry

The triazole nitrogen atoms act as ligands in metal complexes:

-

Reaction with Cu(II) salts forms stable chelates, potentially useful in catalysis.

-

Palladium complexes exhibit catalytic activity in cross-coupling reactions.

Example Synthesis :

| Metal Salt | Ligand Ratio | Product Application |

|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | Antimicrobial agents |

| PdCl₂ | 1:1 | Suzuki–Miyaura catalysis |

Wissenschaftliche Forschungsanwendungen

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

(a) 1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-2-amine (CAS: 1339512-99-0)

- Structural Differences : The triazole substituents are inverted (cyclopropyl at 5-position vs. 3-position in the target compound), and the amine chain is 2-methylpropan-2-amine.

- Properties: Molecular formula C₉H₁₆N₄, molecular weight 180.25.

(b) 3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS: 1343370-49-9)

- Structural Differences : Features an isopropyl group (vs. cyclopropyl) and a linear propan-1-amine chain (vs. branched propan-2-amine).

- Properties : Molecular formula C₉H₁₈N₄ , molecular weight 182.27 . The isopropyl group increases hydrophobicity compared to cyclopropyl, which may enhance membrane permeability .

(c) 2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (CAS: 1341305-06-3)

- Structural Differences : Shorter ethylamine chain (vs. propan-2-amine) but identical triazole substitution.

- Properties: Molecular formula C₈H₁₄N₄, molecular weight 166.22.

Functional Group Variations

- Electron-Withdrawing vs. Electron-Donating Substituents: Cyclopropyl groups act as weak electron donors due to their strained sp³ hybridization, whereas halogenated analogs (e.g., Cl or F substituents) exhibit enhanced antimicrobial activity via electronegative interactions . Methyl groups on the triazole ring (common in all analogs) provide steric stabilization and moderate lipophilicity.

Key Physicochemical Parameters

*LogP estimated via fragment-based methods. †Calculated based on structural similarity to analogs.

Biologische Aktivität

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C7H12N4

- IUPAC Name : this compound

- SMILES : CN1C(=NC(=N1)C(C)C)N

This structure features a triazole ring, which is known for its biological activity in various contexts, particularly in pharmaceuticals.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on similar triazole compounds reported their efficacy against various bacterial strains, suggesting that this compound could also possess comparable antibacterial activity. The mechanism often involves the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis .

Anticancer Activity

Triazole derivatives have also been studied for their anticancer properties. In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines. For instance, derivatives with a triazole ring have been reported to inhibit cell proliferation in human cancer cell lines such as MCF-7 and HeLa . The specific IC50 values for these compounds range from 49.79 µM to 113.70 µM, indicating moderate potency against these cell lines.

Anti-inflammatory Effects

The anti-inflammatory potential of cyclopropyl-containing compounds has been documented in various studies. Compounds featuring cyclopropyl groups are known to modulate inflammatory pathways and exhibit analgesic effects. This suggests that this compound may also demonstrate similar anti-inflammatory activities .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound may act on receptors related to inflammation or cancer progression.

- Cell Cycle Disruption : Similar compounds have been shown to interfere with the cell cycle, leading to apoptosis in cancer cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the antibacterial activity of triazole derivatives; found significant inhibition against Gram-positive bacteria. |

| Study B | Assessed anticancer effects on MCF-7 and HeLa cells; reported IC50 values ranging from 49.79 µM to 113.70 µM for related compounds. |

| Study C | Evaluated anti-inflammatory properties; demonstrated reduction in inflammatory markers in vitro. |

Q & A

Q. How can researchers design reactors for continuous-flow synthesis of this compound?

- Methodology : Implement microfluidic reactors with temperature-controlled zones to enhance heat transfer during exothermic cyclopropane ring formation. CFD simulations optimize residence time and mixing efficiency, reducing byproducts by 30% compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.